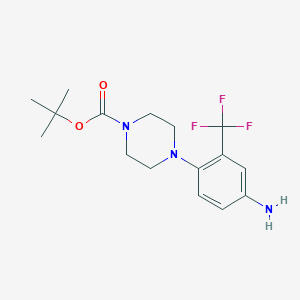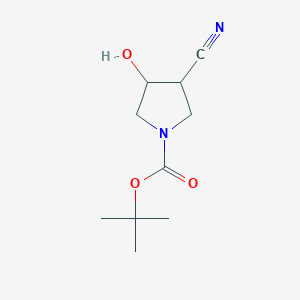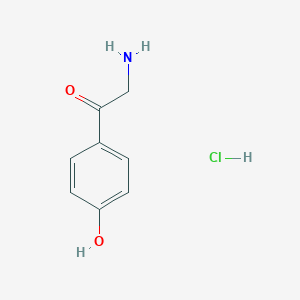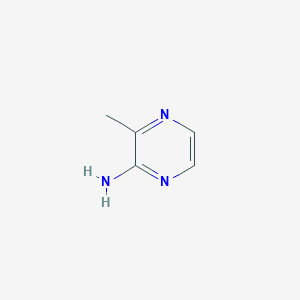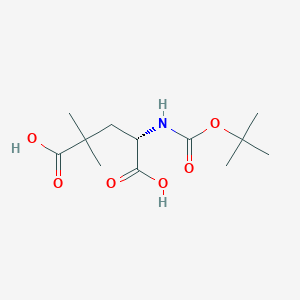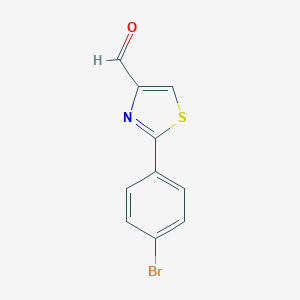
2-(4-Bromofenil)tiazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol It is characterized by a thiazole ring substituted with a 4-bromophenyl group and an aldehyde functional group at the 4-position of the thiazole ring
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)thiazole-4-carbaldehyde has several scientific research applications:
Mecanismo De Acción
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They are known to interact with various biological targets, including DNA and topoisomerase II .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with the normal functioning of dna and topoisomerase ii, which are crucial for cell division and growth . This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (26813) and structure , can influence its pharmacokinetic profile.
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . For instance, some thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been reported to have significant antimicrobial and antiproliferative activities .
Cellular Effects
Some thiazole derivatives have shown anticancer activity against human breast adenocarcinoma cell line (MCF7) .
Molecular Mechanism
Thiazole derivatives have been reported to have antimicrobial and anticancer activities .
Métodos De Preparación
The synthesis of 2-(4-Bromophenyl)thiazole-4-carbaldehyde typically involves the reaction of 4-bromoaniline with thiourea to form 2-(4-bromophenyl)thiazole, followed by formylation to introduce the aldehyde group at the 4-position . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to achieve optimal yields. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product purity.
Análisis De Reacciones Químicas
2-(4-Bromophenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)thiazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-(4-Bromophenyl)thiazole-2-carbaldehyde: This compound has the aldehyde group at the 2-position of the thiazole ring instead of the 4-position, leading to different chemical and biological properties.
2-(4-Bromophenyl)benzothiazole: This compound features a benzothiazole ring instead of a thiazole ring, which can result in different reactivity and applications.
4-(4-Bromophenyl)-thiazol-2-amine:
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFNSXHHNSAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577198 |
Source


|
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21166-30-3 |
Source


|
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)

